molecular formula C22H21IrN2O2- B12045053 Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)

Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)

Cat. No.: B12045053
M. Wt: 537.6 g/mol
InChI Key: COKIEXNPEXWYFG-FMFSYIAASA-N
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Description

Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III): is a phosphorescent iridium complex widely used in organic light-emitting diodes (OLEDs). This compound is known for its high efficiency and stability, making it a valuable material in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of 2-methyldibenzo[f,h]quinoxaline ligands with an iridium metal center. The reaction typically occurs in the presence of acetylacetonate, which acts as a chelating agent. The formation of Ir-N and Ir-C bonds is crucial in this process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. Sublimation is often used to purify the final product, achieving a purity level of over 99% .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) primarily undergoes coordination reactions due to the presence of the iridium metal center. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while reduction can yield iridium hydrides .

Mechanism of Action

The mechanism of action of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of the 2-methyldibenzo[f,h]quinoxaline ligands with the iridium metal center. This coordination facilitates the transfer of energy, leading to phosphorescence. The compound’s phosphorescent properties are attributed to the efficient intersystem crossing from the singlet to the triplet state, followed by radiative decay .

Comparison with Similar Compounds

Uniqueness: Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) is unique due to its orange-red emission, making it suitable for applications requiring this specific color range. Its high stability and efficiency also set it apart from other iridium complexes .

Properties

Molecular Formula

C22H21IrN2O2-

Molecular Weight

537.6 g/mol

IUPAC Name

iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide;(Z)-pent-2-ene-2,4-diol

InChI

InChI=1S/C17H11N2.C5H10O2.Ir/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2-7,9-10H,1H3;3-4,6-7H,1-2H3;/q-1;;/b;5-3-;

InChI Key

COKIEXNPEXWYFG-FMFSYIAASA-N

Isomeric SMILES

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(/C=C(/C)\O)O.[Ir]

Canonical SMILES

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(C=C(C)O)O.[Ir]

Origin of Product

United States

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